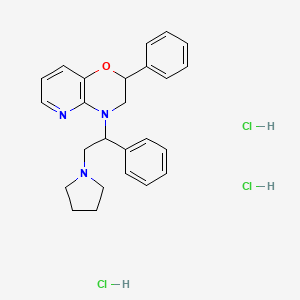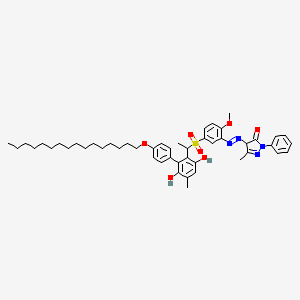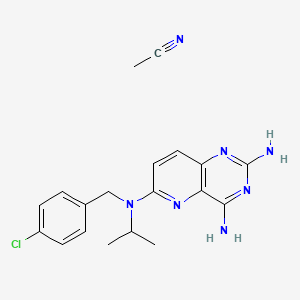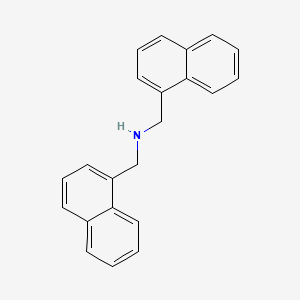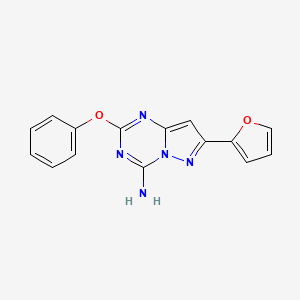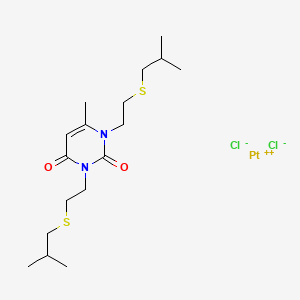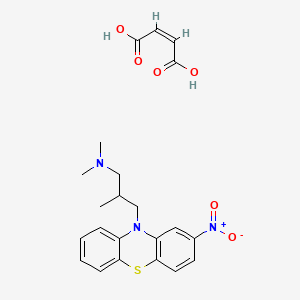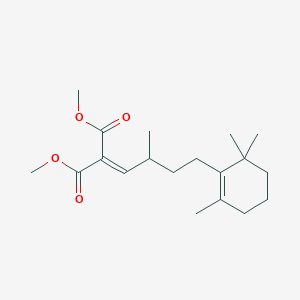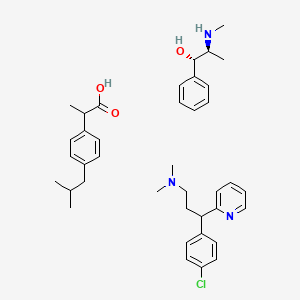
Chlorpheniramine, ibuprofen and pseudoephedrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Advil Allergy Sinus is a combination medication used to relieve symptoms associated with allergies and the common cold. It contains three active ingredients: chlorpheniramine maleate, ibuprofen, and pseudoephedrine hydrochloride. Chlorpheniramine maleate is an antihistamine that reduces the effects of natural histamine in the body, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces hormones causing inflammation and pain, and pseudoephedrine hydrochloride is a decongestant that shrinks blood vessels in the nasal passages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorpheniramine Maleate: This compound is synthesized through a multi-step process involving the reaction of 2-chloropyridine with formaldehyde and dimethylamine, followed by the formation of the maleate salt.
Ibuprofen: Ibuprofen is synthesized via the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Pseudoephedrine Hydrochloride: Pseudoephedrine is synthesized from benzaldehyde through a series of reactions including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chlorpheniramine Maleate: Undergoes substitution reactions due to the presence of the pyridine ring.
Ibuprofen: Can undergo oxidation and reduction reactions, as well as esterification and amidation.
Pseudoephedrine Hydrochloride: Undergoes oxidation and reduction reactions, and can be converted to methamphetamine through reductive amination (illegal and highly regulated).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products
Chlorpheniramine Maleate: Substitution products on the pyridine ring.
Ibuprofen: Oxidation products include carboxylic acids and alcohols.
Pseudoephedrine Hydrochloride: Reduction products include methamphetamine (illegal).
Aplicaciones Científicas De Investigación
Advil Allergy Sinus has various applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactions of antihistamines, NSAIDs, and decongestants.
Biology: Studied for its effects on histamine receptors, inflammation pathways, and adrenergic receptors.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergy and cold symptoms.
Industry: Used in the development of over-the-counter medications for allergy and cold relief
Mecanismo De Acción
Chlorpheniramine Maleate: Blocks histamine H1 receptors, preventing the effects of histamine such as itching, sneezing, and runny nose.
Ibuprofen: Inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.
Pseudoephedrine Hydrochloride: Stimulates alpha and beta-adrenergic receptors, causing vasoconstriction and reducing nasal congestion
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: Another antihistamine used for allergy relief.
Acetaminophen: An analgesic and antipyretic used for pain and fever relief.
Phenylephrine: A decongestant similar to pseudoephedrine but with a different mechanism of action
Uniqueness
Advil Allergy Sinus is unique due to its combination of three active ingredients, providing comprehensive relief from multiple symptoms associated with allergies and the common cold. This combination is particularly effective in reducing inflammation, pain, and nasal congestion simultaneously .
Propiedades
Número CAS |
956596-08-0 |
|---|---|
Fórmula molecular |
C39H52ClN3O3 |
Peso molecular |
646.3 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19ClN2.C13H18O2.C10H15NO/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-9,11,15H,10,12H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;;8-,10+/m..0/s1 |
Clave InChI |
XVXGWWOWCFLBRO-WGZMRZIQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


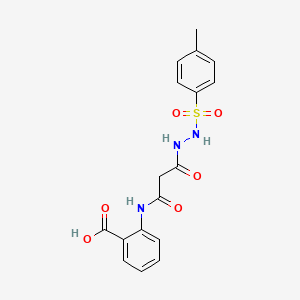
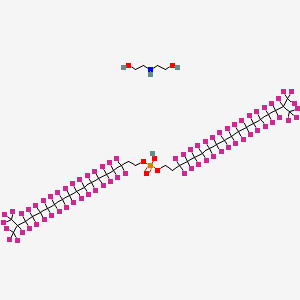


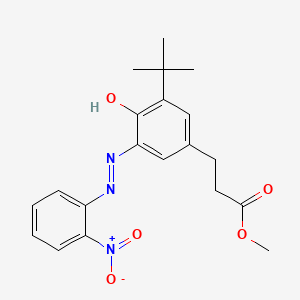
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
